2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
CAS No.: 133894-39-0
Cat. No.: VC7689982
Molecular Formula: C12H17N3S
Molecular Weight: 235.35
* For research use only. Not for human or veterinary use.
![2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile - 133894-39-0](/images/structure/VC7689982.png)
Specification
CAS No. | 133894-39-0 |
---|---|
Molecular Formula | C12H17N3S |
Molecular Weight | 235.35 |
IUPAC Name | 2-amino-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C12H17N3S/c1-11(2)5-7-8(6-13)10(14)16-9(7)12(3,4)15-11/h15H,5,14H2,1-4H3 |
Standard InChI Key | BIQIPEZBYIQBPM-UHFFFAOYSA-N |
SMILES | CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)N)C |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The compound is systematically named 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile following IUPAC conventions . Its molecular formula is C₁₂H₁₇N₃S, with a molar mass of 235.35 g/mol . The structure features a tetrahydrothienopyridine core substituted with amino, tetramethyl, and cyano functional groups (Figure 1).
Table 1: Key Identifiers of the Compound
Property | Value | Source |
---|---|---|
CAS Registry Number | 133894-39-0 | |
Molecular Formula | C₁₂H₁₇N₃S | |
Molar Mass | 235.35 g/mol | |
XLogP3-AA (Predicted) | 2.7 | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 5 |
Stereochemical and Electronic Features
The molecule’s bicyclic system introduces conformational rigidity, while the cyano group at position 3 enhances electron-withdrawing characteristics. Computational analyses predict a XLogP3-AA value of 2.7, indicating moderate lipophilicity . The amino group at position 2 and the cyano group at position 3 create hydrogen-bonding sites critical for molecular interactions .
Synthetic Methodologies
Gewald Three-Component Reaction (G-3CR)
Reaction Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Cyclization | Ketone, cyanoacetate, S₈ | 60–75% | |
Nitrile Installation | KCN, DMF, 80°C | 45–50% | |
Cu(OAc)₂ Catalysis | Isocyanate, THF, rt, 24h | 70–85% |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
With a predicted aqueous solubility of 0.1 mg/mL and XLogP3-AA of 2.7 , the compound exhibits moderate membrane permeability but may require formulation optimization for oral bioavailability. The cyano group reduces polarity compared to carboxylate analogues (e.g., ethyl ester derivatives) .
Plasma Protein Binding (PPB)
While specific PPB data for this compound are unpublished, structurally related tetrahydrothienopyridines exhibit >90% binding to human serum albumin due to hydrophobic interactions . This suggests high PPB, necessitating free fraction corrections in pharmacokinetic models .
Biological Activity and Mechanisms
Cytotoxic Evaluation
In vitro screening against A549 (lung adenocarcinoma) and K562 (chronic myelogenous leukemia) cell lines revealed IC₅₀ values of 8–12 μM . Activity is attributed to intercalation or kinase inhibition, though target deconvolution remains ongoing.
Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume